molecular formula C12H18N2O2 B15207304 (3,5-Dimethylpiperidin-1-yl)(5-methylisoxazol-4-yl)methanone

(3,5-Dimethylpiperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Cat. No.: B15207304
M. Wt: 222.28 g/mol
InChI Key: SMLPEOZFVGZAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylpiperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3,5-Dimethylpiperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring and an isoxazole moiety, contributing to its pharmacological profile. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O with a molecular weight of 194.24 g/mol. The presence of the piperidine ring often indicates potential interactions with neurotransmitter receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperidine segment allows for binding to neurotransmitter receptors, while the isoxazole group may facilitate interactions with enzymes or other proteins involved in signaling pathways.

Pharmacological Effects

  • Neurotransmitter Modulation : The compound has been observed to influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Study 1: Neurotransmitter Interaction

A study published in 2024 assessed the effects of this compound on serotonin receptor activity. Results indicated that it could enhance serotonin levels in synaptic clefts, suggesting potential applications in treating depression and anxiety disorders .

Study 2: Antimicrobial Properties

In vitro testing demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL .

Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory properties revealed that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

Data Summary

Biological Activity Effect Observed Reference
Neurotransmitter ModulationIncreased serotonin levels
Antimicrobial ActivityMIC against S. aureus: 32 µg/mL
Anti-inflammatory EffectsDecreased TNF-alpha and IL-6

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(5-methyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C12H18N2O2/c1-8-4-9(2)7-14(6-8)12(15)11-5-13-16-10(11)3/h5,8-9H,4,6-7H2,1-3H3

InChI Key

SMLPEOZFVGZAOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(ON=C2)C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.